
3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine”, can be achieved through different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring fused to a pyridine ring . This structure is versatile and enables applications in various scientific research fields.Chemical Reactions Analysis
The pyrrolidine ring in “this compound” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking
Research on pyridine derivatives, including structural analysis and molecular docking studies, has shown their potential as inhibitors of specific enzymes. For example, studies on pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) have been conducted, highlighting their sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).
Synthesis and Chemical Properties
The synthesis of diverse fluoromethylated pyridine derivatives has been explored, demonstrating their utility in the cascade synthesis of annulated heterocycles. These compounds serve as crucial intermediates for further chemical transformations, contributing significantly to the field of organic chemistry (Rodinovskaya et al., 2008).
Chemosensors for Metal Ions
Pyridine derivatives have been synthesized and used as chemosensors for metal ions, such as Fe3+/Fe2+, showcasing their application in biological systems for imaging and detection purposes. This highlights the role of pyridine derivatives in developing tools for biochemical and medical research (Maity et al., 2018).
Antitumor Activity and Drug Development
Studies have also focused on the synthesis of pyridine derivatives and evaluating their antitumor activity, suggesting their potential use as therapeutic agents. Some compounds have shown promising results in experimental models of diseases such as diffuse malignant peritoneal mesothelioma (DMPM), indicating their capacity to inhibit specific kinases and induce apoptosis (Carbone et al., 2013).
Antibacterial Agents
The synthesis of novel pyridine derivatives has been pursued with the aim of discovering new antibacterial agents. These studies have led to the identification of compounds with significant antibacterial activity against a range of pathogens, opening avenues for the development of new antibiotics (Bogdanowicz et al., 2013).
Direcciones Futuras
The future directions of “3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine” could involve further exploration of its potential applications in drug discovery, organic synthesis, and materials science. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold .
Propiedades
IUPAC Name |
3-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-4-9-6-13-7-10(9)8-2-1-3-12-5-8/h1-3,5,9-10,13H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCDSWNPNJIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CN=CC=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



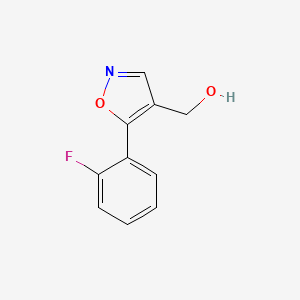
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)

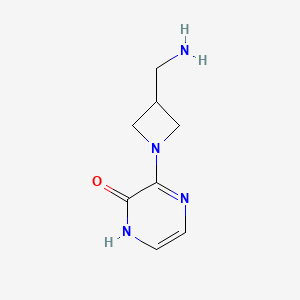
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
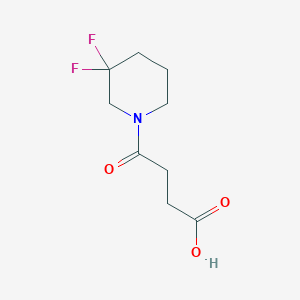
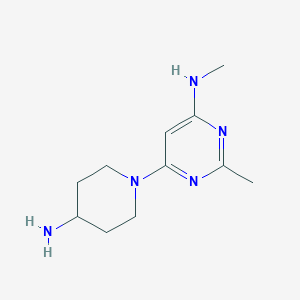
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
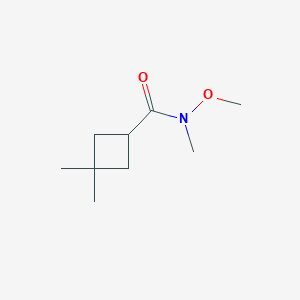
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

